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molecular formula C21H16N2O5S B118586 Susalimod CAS No. 149556-49-0

Susalimod

Cat. No. B118586
M. Wt: 408.4 g/mol
InChI Key: WJLQPSZXCOYTHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05556855

Procedure details

3-methyl-2-pyridinamine (1.3 g, 12 mmol) was dissolved in dry pyridine (20 ml) and ethyl 2- acetyloxy-5-[(4-chlorosulfonylphenyl)ethynyl]-benzoate (4.1 g, 10 mmol) was added. The solution was kept at ambient temperature for 18 h. The solvent was evaporated and the residue dissolved in a small amount of tetrahydrofuran. The solution was added to a refluxing solution of potassium hydroxide (6 g) in water (100 ml) and ethanol (50 ml). After 15 min the solution was acidified with formic acid to produce a precipitate. The solid was collected by filtration, washed with water and dried. Yield 1.2 g, 29%.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
ethyl 2- acetyloxy-5-[(4-chlorosulfonylphenyl)ethynyl]-benzoate
Quantity
4.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([NH2:8])=[N:4][CH:5]=[CH:6][CH:7]=1.C([O:12][C:13]1[CH:23]=[CH:22][C:21]([C:24]#[C:25][C:26]2[CH:31]=[CH:30][C:29]([S:32](Cl)(=[O:34])=[O:33])=[CH:28][CH:27]=2)=[CH:20][C:14]=1[C:15]([O:17]CC)=[O:16])(=O)C>N1C=CC=CC=1>[OH:12][C:13]1[CH:23]=[CH:22][C:21]([C:24]#[C:25][C:26]2[CH:31]=[CH:30][C:29]([S:32]([NH:8][C:3]3[C:2]([CH3:1])=[CH:7][CH:6]=[CH:5][N:4]=3)(=[O:34])=[O:33])=[CH:28][CH:27]=2)=[CH:20][C:14]=1[C:15]([OH:17])=[O:16]

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
CC=1C(=NC=CC1)N
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
ethyl 2- acetyloxy-5-[(4-chlorosulfonylphenyl)ethynyl]-benzoate
Quantity
4.1 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C(=O)OCC)C=C(C=C1)C#CC1=CC=C(C=C1)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in a small amount of tetrahydrofuran
ADDITION
Type
ADDITION
Details
The solution was added to a refluxing solution of potassium hydroxide (6 g) in water (100 ml) and ethanol (50 ml)
WAIT
Type
WAIT
Details
After 15 min the solution was acidified with formic acid
Duration
15 min
CUSTOM
Type
CUSTOM
Details
to produce a precipitate
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
OC1=C(C(=O)O)C=C(C=C1)C#CC1=CC=C(C=C1)S(=O)(=O)NC1=NC=CC=C1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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